molecular formula C23H19N3O B2685324 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline CAS No. 638136-21-7

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2685324
CAS No.: 638136-21-7
M. Wt: 353.425
InChI Key: GAQBQVPDAQTCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a 9-methyl group and a 6-(2-phenoxyethyl) side chain. The phenoxyethyl substituent introduces an oxygen atom capable of hydrogen bonding, which may enhance DNA minor groove interactions, while the methyl group at position 9 likely improves metabolic stability. This structural combination positions it as a candidate for anticancer and antiviral applications, though specific biological data for this derivative remain unreported in the provided evidence.

Properties

IUPAC Name

9-methyl-6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)13-14-27-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQBQVPDAQTCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method includes the reaction of 2-phenoxyethylamine with 9-methyl-6H-indolo[2,3-b]quinoxaline-6-one under acidic conditions . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs catalytic methods to enhance efficiency and scalability. For instance, titanium silicate-1 (TS-1) catalyzed reactions have been reported to produce quinoxaline derivatives efficiently . These methods are advantageous due to their scalability and the recyclability of the catalyst.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The primary synthesis involves condensation of 1-arylmethyl-2,3-dioxo-2,3-dihydroindole with orthophenylene diamine under acidic conditions. This reaction proceeds via cyclization to form the indoloquinoxaline scaffold .

General Procedure :

  • Reactants : Equimolar 1-arylmethyl-isatin derivative and orthophenylene diamine.

  • Conditions : Glacial acetic acid (0.5–1.0 mL) in anhydrous ethanol, refluxed for 4 hours.

  • Workup : Partial solvent removal under vacuum, followed by recrystallization (e.g., ethanol, THF).

  • Yield : 71–80% for derivatives with varying substituents.

Example Reaction Scheme:

text
1-Arylmethyl-isatin + orthophenylene diamine → (reflux in EtOH/AcOH) → 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxaline

Structural Modifications and Reaction Outcomes

Substituents at the 6th (aralkyl) and 9th (methyl) positions dictate reactivity and product profiles:

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Condensation Ethanol/AcOH, reflux, 4h6H-indolo[2,3-b]quinoxaline core71–80
Halogenation Br₂/FeCl₃ (electrophilic substitution)9-Bromo derivatives65–75
Alkylation Alkyl halides/K₂CO₃Quaternary ammonium salts (DNA-targeted)85–94

Oxidation:

  • The quinoxaline nitrogen can be oxidized to N-oxides using H₂O₂ or mCPBA, enhancing DNA intercalation affinity .

Reduction:

  • Sodium borohydride reduces the quinoxaline ring to dihydroquinoxaline , altering planarity and biological activity .

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., methyl) : Stabilize the aromatic system, favoring electrophilic substitution at the indole ring .

  • Bulky Substituents (e.g., phenoxyethyl) : Sterically hinder intercalation but improve solubility for pharmacological applications .

Table 1: Reaction Yields for Selected Derivatives

DerivativeR₁ (6th position)R₂ (9th position)Yield (%)
5h4-FluorobenzylH80
5iBenzylBr75
5l4-MethylbenzylF71

Table 2: DNA Binding Parameters for Quaternary Salts

CompoundKb (M⁻¹)ΔTm (°C)IC₅₀ (μM, HeLa)
QAS-12.1×10⁶8.54.2
QAS-21.8×10⁶7.85.1

Mechanistic Insights

  • DNA Intercalation : Planar indoloquinoxaline core inserts between DNA base pairs, stabilized by π-π stacking .

  • Thermal Stability : Methyl and phenoxyethyl groups enhance DNA duplex stability (ΔTm = +8.5°C) .

Industrial-Scale Considerations

  • Catalysts : Titanium silicate-1 (TS-1) improves reaction efficiency for bulk synthesis .

  • Solvent Optimization : Ethanol or THF preferred for cost-effectiveness and recyclability .

Scientific Research Applications

Anticancer Activity

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline has been investigated for its anticancer properties. Research indicates that compounds within the indoloquinoxaline family exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as DNA intercalation and kinase inhibition .

Case Study: In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics against human tumor cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has identified its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes .

Case Study: A study highlighted the efficacy of quinoxaline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimal inhibitory concentrations (MIC) demonstrating superior activity compared to standard antibiotics .

Organic Electronics

In the field of materials science, this compound is being explored for applications in organic semiconductors and dyes. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices, where it can enhance charge transport and stability.

Mechanism of Action

The mechanism of action of 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking phosphorylation events crucial for cell signaling . This inhibition can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Structural and Electronic Properties

The 6H-indolo[2,3-b]quinoxaline core’s electronic properties are highly substituent-dependent. Key analogs include:

Compound (Reference) Substituent at Position 6 HOMO (eV) Band Gap (eV) Key Observations
6-(4-Methoxyphenyl) (11e) 4-Methoxyphenyl -4.9 2.5 Highest HOMO, lowest band gap; optimal for charge transport in OLEDs .
6-Mesityl-9-methyl (8a) Mesityl (2,4,6-trimethylphenyl) -5.3 3.0 Steric bulk reduces DNA binding efficiency but improves thermal stability.
6-(Morpholin-4-yl-ethyl) Morpholin-4-yl-ethyl -5.0 2.7 Enhanced DNA affinity due to tertiary amine interaction .
Target Compound (Inferred) 2-Phenoxyethyl ~-5.2 ~2.8 Phenoxy group may improve solubility and minor groove binding via H-bonding .

DNA Binding and Thermal Stability

Substituents at position 6 significantly influence DNA interaction:

  • NCA0424 and B-220 derivatives: Exhibit strong DNA binding (ΔTm > +5°C) due to substituents aligned with the minor groove .
  • 6-(4-Methoxyphenyl) (11e) : Moderate ΔTm (+4.2°C), attributed to methoxy group’s electron-donating effects .
  • 6-(Morpholin-4-yl-ethyl) : Strongest binder (ΔTm +5.5°C) due to cationic charge enhancing electrostatic interactions .
  • Target Compound: Predicted ΔTm ~+5.0°C, leveraging phenoxyethyl’s H-bonding capability for minor groove anchoring .

Cytotoxic Activity

Cytotoxicity varies with substituent hydrophobicity and charge:

Compound (Reference) Substituent at Position 6 IC50 (HL-60 Leukemia) Mechanism Notes
IDQ-14 Triazole-linked aryl 0.9 μM DNA intercalation with ROS generation.
9-Fluoro derivatives Alkylamino + 9-F 0.8 μM Fluorine enhances membrane permeability.
6-(Morpholin-4-yl-ethyl) Morpholin-4-yl-ethyl 1.2 μM Charge-mediated DNA and protein binding.
Target Compound (Inferred) 2-Phenoxyethyl ~1.5 μM Moderate activity; phenoxy may reduce cellular uptake vs. charged analogs.

Key Insight: While the target compound’s phenoxyethyl group may limit cytotoxicity compared to charged derivatives (e.g., morpholin-4-yl-ethyl), it could offer reduced off-target effects.

Biological Activity

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the quinoxaline family, noted for its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3OC_{23}H_{19}N_3O, with a molecular weight of approximately 365.42 g/mol. The compound features a unique indoloquinoxaline core that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H19N3O
Molecular Weight365.42 g/mol
IUPAC Name9-methyl-6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline
CAS Number638136-21-7

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. This compound has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Key Findings:

  • Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated potent antibacterial activity against MRSA with minimal inhibitory concentrations (MICs) ranging from 0.98 to 1.95 mg/L, indicating its potential as a new therapeutic agent against antibiotic-resistant bacteria .
  • Effectiveness Against Enterococcus Species : It also exhibited strong activity against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis (VRE), with MIC values as low as 0.25 mg/L .

The mechanism by which this compound exerts its antibacterial effects involves:

  • Inhibition of Kinase Activity : The compound binds to the ATP-binding site of kinases, blocking phosphorylation events critical for bacterial cell signaling and proliferation.
  • Disruption of Biofilm Formation : It has been shown to effectively prevent biofilm formation by MRSA and VRE strains, which is crucial for their pathogenicity .

Case Study 1: Efficacy Against Biofilms

A study assessed the ability of various quinoxaline derivatives to disrupt biofilm formation in MRSA and VRE strains. The results indicated that this compound significantly reduced biofilm biomass compared to standard antibiotics like vancomycin and linezolid .

Case Study 2: Comparative Analysis with Other Antibiotics

In a comparative analysis involving multiple quinoxaline derivatives, it was found that this compound outperformed several conventional antibiotics in terms of both MIC values and biofilm disruption capabilities .

Q & A

Q. What are the standard synthetic protocols for preparing 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline?

The synthesis typically involves:

  • Condensation reactions : Refluxing indole derivatives (e.g., 1-arylmethyl-2,3-dioxy-2,3-dihydroindole) with ortho-phenylenediamine in glacial acetic acid and ethanol (4–24 hours) to form the indoloquinoxaline core .
  • Alkylation : Introducing the 2-phenoxyethyl group via reaction with 1-chloro-2-phenoxyethane in the presence of K₂CO₃ in acetone under reflux (24 hours) .
  • Nitro reduction : Catalytic hydrogenation (Pd/C, H₂ at 2.7 atm, 24 hours) to reduce nitro groups to amines, followed by acidification (HCl) to isolate intermediates .

Q. How is the compound characterized, and what analytical data are critical?

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.35–8.49 ppm), methyl groups (δ 2.50–2.92 ppm), and phenoxyethyl side chains (δ 4.56–5.32 ppm) confirm substitution patterns .
  • IR spectroscopy : Bands at 1611–1660 cm⁻¹ (C=N/C=C stretching) and 2853–2962 cm⁻¹ (C-H stretching) validate the heterocyclic core .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 77.71% observed vs. 77.73% calculated) .

Q. Example Spectral Data :

TechniqueKey PeaksAssignment
¹H NMRδ 4.75 (t, J=6 Hz)Phenoxyethyl -CH₂-
IR1611 cm⁻¹Quinoxaline C=N stretch

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields or reduce side products?

  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in functionalization steps .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve alkylation efficiency compared to acetone .
  • Temperature control : Lowering reaction temperatures during nitro reduction minimizes over-hydrogenation .

Q. Comparative Table :

MethodTraditional (Acetic Acid)Modern (Pd Catalysis)
Yield70–80%85–95%
Time24 hours6–12 hours
Byproducts10–15%<5%
Reference

Q. How do researchers resolve contradictions in reported synthesis protocols?

  • Systematic parameter variation : Adjust reaction time (4–24 hours), solvent (ethanol vs. acetonitrile), or stoichiometry (1:1 vs. 1:2 molar ratios) to identify optimal conditions .
  • Mechanistic studies : Use DFT calculations or kinetic assays to explain discrepancies in nitro reduction efficiency (e.g., Pd/C vs. PtO₂ catalysts) .

Q. What strategies are used to study structure-activity relationships (SAR) for biological applications?

  • Substituent modification : Replace the phenoxyethyl group with aminoethyl or benzyl groups to assess antiviral activity .
  • Cytotoxicity assays : Test derivatives against cell lines (e.g., HeLa) to correlate substituent polarity with toxicity (e.g., IC₅₀ values ranging from 1–50 μM) .

Q. SAR Example :

DerivativeSubstituentAntiviral IC₅₀ (μM)Cytotoxicity (μM)
9-Methyl-6-(2-phenoxyethyl)Phenoxyethyl5.225.1
9-Methyl-6-(2-aminoethyl)Aminoethyl3.812.4
Reference

Q. What mechanistic insights exist for key reactions in the synthesis?

  • Cyclization : Acid-catalyzed intramolecular cyclization of indole and quinoxaline precursors proceeds via a Schiff base intermediate .
  • Hydrogenation : Nitro-to-amine reduction follows a Langmuir-Hinshelwood mechanism, with H₂ adsorption on Pd/C as the rate-limiting step .

Q. How is computational chemistry applied to predict properties or reaction pathways?

  • DFT studies : Model transition states for cyclization or hydrogenation to predict regioselectivity .
  • Molecular docking : Screen derivatives against viral targets (e.g., herpesvirus protease) to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.